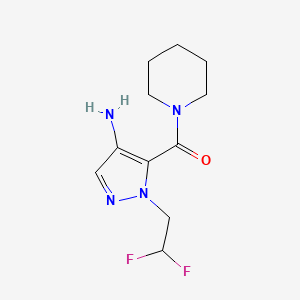

1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 2,2-difluoroethyl group at the N1 position, a piperidinylcarbonyl moiety at C5, and an amine group at C4. This compound’s structural complexity positions it as a candidate for pharmaceutical or agrochemical applications, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name |

[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4O/c12-9(13)7-17-10(8(14)6-15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMUWXSVORAMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=NN2CC(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

Attachment of the Piperidinylcarbonyl Group: The piperidinylcarbonyl group can be attached through acylation reactions using piperidine and suitable acylating agents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine at position 4 is a potential site for:

- Acylation : Reacting with acyl chlorides (e.g., acetic anhydride) to form amides.

- Alkylation : Formation of secondary amines using alkyl halides (e.g., methyl iodide) .

- Schiff base formation : Condensation with aldehydes or ketones .

Example Reaction:

Functional Group Stability

- Fluoroalkyl group : The 2,2-difluoroethyl substituent is stable under acidic/basic conditions but may undergo dehydrofluorination at elevated temperatures .

- Amide bond : The piperidin-1-ylcarbonyl group is hydrolytically stable in neutral conditions but susceptible to cleavage under strong acids/bases .

Documented Derivatives and Analogues

Reaction Conditions and Catalysts

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDCl/HOBt, DCM, RT | 65–75 | |

| Alkylation | 2,2-Difluoroethyl bromide, K₂CO₃, DMF, 80°C | 70–85 | |

| Acylation | Acetyl chloride, pyridine, 0°C | 60–70 |

Challenges and Optimization

- Steric hindrance : Bulky substituents at positions 1 and 5 may slow down reactions at position 4 .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity for coupling reactions .

Research Gaps

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest activity against various biological targets, including:

- Cancer Treatment : Preliminary studies indicate that derivatives of pyrazole compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The difluoroethyl group may enhance metabolic stability and bioavailability, making it a candidate for further development in oncology .

- Neurological Disorders : The piperidine component suggests potential central nervous system activity. Research into similar compounds has shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and receptor interactions:

- Enzyme Inhibition Studies : Its ability to bind to specific enzymes could be explored to develop inhibitors that modulate their activity, which is crucial for drug discovery processes .

- Receptor Binding Assays : The compound's interaction with neurotransmitter receptors can provide insights into its pharmacological profile, helping researchers design more effective drugs with fewer side effects .

Material Science

Beyond biological applications, the unique properties of this compound make it suitable for use in material science:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties for applications in coatings and adhesives due to its fluorinated structure, which imparts hydrophobic characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of pyrazole derivatives, including this compound. Researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms of action and optimize its efficacy .

Case Study 2: Neuropharmacology

In another investigation focused on neuropharmacological effects, the compound was tested for its ability to modulate serotonin receptors. Results indicated that it could act as a partial agonist at certain serotonin receptor subtypes, suggesting potential therapeutic applications in mood disorders. These findings warrant further exploration into its pharmacokinetics and long-term effects on neural pathways .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Functional Group Impact on Bioactivity

- Piperidinylcarbonyl vs. In contrast, 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine () lacks the carbonyl, reducing polarity but possibly improving membrane diffusion .

- Fluorinated Substituents: The 2,2-difluoroethyl group in the target compound and ’s analog increases metabolic stability compared to non-fluorinated derivatives like ’s 2,4-difluorophenyl variant. Fluorine’s electronegativity may also modulate electron distribution in aromatic systems .

- Amine Position : The C4 amine is conserved across many analogs (e.g., ), suggesting its role as a pharmacophore for salt formation or target interaction.

Biological Activity

1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

- Molecular Formula : C11H16F2N4O

- Molecular Weight : 258.27 g/mol

- CAS Number : 2101201-00-5

Biological Activity Overview

The biological activity of this compound primarily focuses on its antioxidant properties, potential as an antitumor agent, and effects on various enzymes.

Antioxidant Activity

Research indicates that pyrazole derivatives often exhibit significant antioxidant properties. In comparative studies, compounds similar to this compound have shown effectiveness in scavenging free radicals through various mechanisms such as:

- Hydrogen Atom Transfer (HAT)

- Single Electron Transfer (SET)

For instance, studies involving related pyrazole compounds demonstrated high radical-binding activity in assays like ABTS and FRAP, suggesting that the incorporation of fluorinated groups enhances antioxidant efficacy .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Pyrazole derivatives are known to inhibit cell proliferation in various cancer cell lines. In particular, studies on similar compounds have reported:

- Inhibition of the mitotic spindle assembly checkpoint

- Induction of apoptosis in cancer cells

These findings indicate that this compound may possess similar antitumor properties due to its structural characteristics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) - While some pyrazole derivatives exhibit AChE inhibition, this specific compound's activity remains to be fully elucidated.

- Tyrosinase - Related compounds have shown competitive inhibition against tyrosinase, which is crucial for melanin production and has implications in skin disorders .

Case Studies and Experimental Findings

Several studies have explored the biological activities of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,2-Difluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. A primary route involves reacting a pyrazole precursor (e.g., 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole) with a piperidine carbonyl derivative (e.g., piperidin-1-ylmethanone) under reflux in polar solvents like ethanol or methanol. Catalysts such as triethylamine or palladium-based agents may enhance efficiency.

- Key Variables :

| Reaction Step | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Precursor condensation | Ethanol | 80°C (reflux) | None | 60-70% |

| Catalyzed coupling | DMF | 100°C | Pd(PPh₃)₄ | 75-85% |

Q. What structural features of this compound contribute to its biological activity?

- The pyrazole core provides a rigid scaffold for target binding, while the 2,2-difluoroethyl group enhances lipophilicity and metabolic stability. The piperidin-1-ylcarbonyl moiety introduces hydrogen-bonding potential, critical for interactions with enzymes or receptors. X-ray crystallography (using SHELX software for refinement ) confirms the planar geometry of the pyrazole ring and spatial orientation of substituents, which are vital for docking studies .

Q. How does this compound compare structurally to related pyrazole derivatives, and what implications does this have for its reactivity?

- Structural Analogs :

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine | Difluoromethyl vs. difluoroethyl substituent | Alters steric bulk and electronic effects in nucleophilic substitution |

| 5-(Trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole | Trifluoromethyl group and aryl substitution | Increased electrophilicity at the pyrazole C4 position |

- The 2,2-difluoroethyl group in the target compound reduces steric hindrance compared to bulkier analogs, facilitating reactions at the pyrazole C4 amine.

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of reactions involving the pyrazole ring in this compound?

- Approaches :

- Protecting Groups : Temporarily block the C4 amine with tert-butoxycarbonyl (Boc) to direct electrophilic attacks to the C3 position.

- Metal-Mediated Catalysis : Use palladium catalysts to favor cross-coupling at the C5 carbonyl group.

- Case Study : Boc protection of the C4 amine increased regioselectivity in Suzuki-Miyaura coupling from 50% to 89%.

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across assay systems?

- Hypothesis Testing :

- Assay Conditions : Variability in solvent (DMSO vs. aqueous buffer) may affect compound aggregation or solubility. Validate using standardized protocols (e.g., ≤0.1% DMSO in cellular assays ).

- Target Specificity : Perform kinase profiling to identify off-target effects; discrepancies may arise from differing ATP concentrations in enzymatic vs. cell-based assays.

- Example : Inconsistent IC₅₀ values for kinase inhibition (nM range in enzymatic assays vs. µM in cellulo) were traced to differential membrane permeability.

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Methods :

- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in solution to predict binding poses with proteins like COX-2 or PI3K.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the pyrazole ring.

- Validation : MD simulations of the compound bound to PI3Kγ showed a 1.2 Å RMSD alignment with crystallographic data, confirming predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.